molecular formula C15H14N2O2S B2666660 N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide CAS No. 334506-32-0

N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2666660
CAS No.: 334506-32-0
M. Wt: 286.35
InChI Key: BXUQXCPNVPHULP-UHFFFAOYSA-N
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Description

N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole scaffold fused with a partially hydrogenated cyclohexenone ring and substituted with a phenyl group and an acetamide moiety. This structure confers unique conformational and electronic properties, making it a subject of interest in medicinal chemistry and crystallography.

Properties

IUPAC Name

N-(7-oxo-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9(18)16-15-17-12-7-11(8-13(19)14(12)20-15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUQXCPNVPHULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C(=O)CC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with phenacyl bromide to form the benzothiazole ring, followed by acetylation to introduce the acetamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide

  • Substituents : Hydroxynaphthyl, m-tolyl, acetamide.
  • Dihedral Angles : 78.32° (molecule A) and 84.70° (molecule B) between naphthalene and benzene rings.
  • Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds, enhancing crystal stability .

N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Compound) Substituents: Trifluoromethyl (CF₃) on benzothiazole, phenylacetamide.

Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate

  • Substituents : Hydroxynaphthyl, phenyl, carbamate.
  • Dihedral Angle : 81.54° between aromatic systems, comparable to the target compound’s framework .

Table 1: Structural and Conformational Comparison

Compound Core Structure Key Substituents Dihedral Angle (°) Hydrogen Bonding
Target Compound Tetrahydrobenzothiazole Phenyl, acetamide N/A* Likely intramolecular H-bonds
N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide Naphthyl-benzenoid Hydroxynaphthyl, m-tolyl 78.32–84.70 Intra- and intermolecular
N-(6-CF₃-benzothiazole-2-yl)-2-phenylacetamide Benzothiazole CF₃, phenyl N/A Not reported
Methyl N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]carbamate Naphthyl-benzenoid Hydroxynaphthyl, carbamate 81.54 Intramolecular

Electronic and Pharmacological Implications

  • Hydrogen Bonding Networks : Analogs like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide demonstrate robust intermolecular hydrogen bonding, which may correlate with improved crystallinity and solubility .
  • Biological Activity : While pharmacological data for the target compound is absent, structurally related benzothiazole acetamides in patents are often designed as kinase inhibitors or antimicrobial agents, suggesting plausible therapeutic avenues for exploration .

Biological Activity

N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzothiazole core with a 7-oxo substituent and an acetamide group. The synthesis typically involves the reaction of appropriate benzothiazole derivatives with acetic anhydride or acetyl chloride under controlled conditions. The synthesis pathway is crucial as it influences the biological activity of the resulting compound.

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. A study highlighted that certain benzothiazoles exhibited significant activity against various bacterial strains. While direct evidence for this compound is scarce, it is hypothesized that the presence of the benzothiazole moiety may confer similar antimicrobial effects.

Neuroprotective Effects

Benzothiazole compounds have been investigated for neuroprotective properties. For example, pramipexole, a dopamine agonist with a similar scaffold, has shown neuroprotective effects in various models . This suggests potential avenues for exploring the neuroprotective capabilities of this compound.

Study 1: Synthesis and Biological Testing

A comprehensive study synthesized several 7-oxo substituted analogues and tested them against cancer cell lines. The findings indicated that while some derivatives were inactive (IC50 > 20 µg/mL), others showed promising results . This highlights the importance of structural variations in determining biological activity.

Study 2: Structure-Aactivity Relationship (SAR)

A structure–activity relationship study focused on benzothiazole derivatives revealed that modifications at the 7-position significantly influenced their anticancer efficacy. The electronic properties of substituents at this position were critical in mediating interactions with target enzymes .

Data Tables

Compound NameStructureActivityReference
N-(7-Oxo-5-phenyl...StructureInactive against CCRF-CEM
Benzothiazole Derivative XStructureActive against E. coli
PramipexoleStructureNeuroprotective

Q & A

Advanced Research Question

  • DFT Calculations : Model hydrolysis susceptibility of the acetamide group using Gaussian09 at the B3LYP/6-31G(d) level .
  • MD Simulations : Simulate interactions with blood plasma proteins (e.g., albumin) to predict bioavailability .
  • QSPR Models : Correlate logP (~2.5–3.5) and polar surface area (~80 Ų) with membrane permeability .

How does crystallographic data inform intermolecular interactions in solid-state formulations?

Advanced Research Question
X-ray structures reveal:

  • Hydrogen Bonds : N–H···O/N interactions stabilize dimers (e.g., N1–H1···N2 in thiazole derivatives) .
  • Packing Motifs : Centrosymmetric dimers or herringbone arrangements influence solubility and dissolution rates. Refinement via SHELXL ensures accurate unit cell parameters .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Question

  • Storage : Keep in amber vials at –20°C under inert gas (N2_2) to avoid moisture absorption and photodegradation.
  • Handling : Use glove boxes for hygroscopic intermediates and characterize decomposition products via LC-MS quarterly .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Advanced Research Question

  • Key Modifications :
    • C5 Phenyl Group : Enhances hydrophobic interactions; replace with heteroaromatic rings (e.g., pyridine) for improved solubility.
    • Acetamide Chain : Introduce sulfonamide or urea groups to modulate hydrogen-bonding capacity .
  • High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents .

What in vitro models are suitable for evaluating neuroprotective or anti-inflammatory activity?

Advanced Research Question

  • Neuroprotection : Test cholinesterase inhibition in SH-SY5Y cells via Ellman’s assay, comparing IC50_{50} to donepezil .
  • Anti-inflammatory Activity : Measure COX-2 inhibition in RAW 264.7 macrophages using ELISA for PGE2_2 .

How do solvent and pH conditions affect the compound’s stability during biological assays?

Advanced Research Question

  • pH Stability : Perform accelerated stability studies (25°C/60% RH) across pH 1–10. Acetamide hydrolysis dominates in acidic conditions.
  • Solvent Effects : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity artifacts. Confirm stability via HPLC-UV at 254 nm .

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